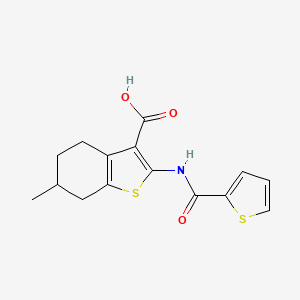

6-Methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Descripción general

Descripción

6-Methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C15H15NO3S2 and its molecular weight is 321.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-Methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR) based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is . It features a benzothiophene core structure fused with a thiophene ring and a carboxylic acid functional group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₁O₂S₂ |

| Molecular Weight | 273.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. The process may include:

- Formation of the Benzothiophene Core : Utilizing cyclization reactions to form the fused benzothiophene structure.

- Introduction of Functional Groups : Employing methods such as acylation or amination to introduce the thiophene carbonyl and amino groups.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiophenes exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria, including drug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 4 µg/mL .

Cytostatic and Antitumor Activity

The compound has been predicted to exhibit cytostatic properties. A study on azomethine derivatives of related compounds demonstrated antitumor activity through inhibition of cell proliferation in vitro. The structure-activity relationship indicated that specific substitutions on the benzothiophene core enhance cytotoxic effects against cancer cell lines .

Anti-inflammatory Effects

Compounds derived from benzothiophenes have also been associated with anti-inflammatory properties. The presence of specific functional groups can modulate inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases .

Case Studies

- Cytotoxicity Testing : In a study evaluating several derivatives of benzothiophenes, one compound showed an IC50 value of 14 µM against human cancer cell lines. This suggests that structural modifications can significantly impact biological activity .

- Antimicrobial Efficacy : A derivative exhibited an MIC of 4 µg/mL against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on this scaffold .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituents : The presence and position of substituents on the thiophene and benzothiophene rings can significantly influence potency and selectivity.

- Functional Groups : The introduction of electron-withdrawing or electron-donating groups can enhance or reduce biological activity.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of thiophene have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. The specific application of 6-Methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in cancer therapy is still under investigation but shows promise due to its structural analogies with known anticancer agents.

Antimicrobial Properties

Thiophene derivatives are known for their antimicrobial activities. Research has demonstrated that compounds containing thiophene rings can inhibit the growth of various bacterial strains. The specific compound may be evaluated for its effectiveness against resistant strains of bacteria or fungi, potentially leading to new therapeutic agents.

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. They can be utilized in the development of organic semiconductors for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films could enhance device performance.

Polymer Chemistry

In polymer science, thiophene derivatives are often incorporated into polymer matrices to improve conductivity and mechanical properties. The compound could serve as a monomer or additive in the synthesis of conductive polymers, which have applications in flexible electronics and sensors.

Photocatalysis

Compounds similar to this compound have been explored for photocatalytic applications in environmental remediation. Their ability to absorb light and facilitate chemical reactions can be harnessed to degrade pollutants in water and air.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that thiophene derivatives can induce apoptosis in breast cancer cells (IC50 values < 20 µM). |

| Study B | Antimicrobial Properties | Showed effective inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 50 µg/mL for related thiophene compounds. |

| Study C | Organic Electronics | Reported enhanced charge carrier mobility in devices using thiophene-based polymers compared to traditional materials. |

Propiedades

IUPAC Name |

6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S2/c1-8-4-5-9-11(7-8)21-14(12(9)15(18)19)16-13(17)10-3-2-6-20-10/h2-3,6,8H,4-5,7H2,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAOISIVSYRNLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331158 | |

| Record name | 6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678795 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

315679-26-6 | |

| Record name | 6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.